![molecular formula C23H21N5O3S B2490650 N-(苯并[d][1,3]二噁烷-5-基甲基)-2-((4-甲基-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-7-基)硫)乙酰胺 CAS No. 1207039-52-8](/img/structure/B2490650.png)

N-(苯并[d][1,3]二噁烷-5-基甲基)-2-((4-甲基-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-7-基)硫)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

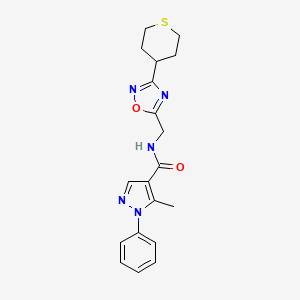

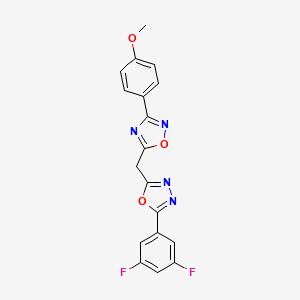

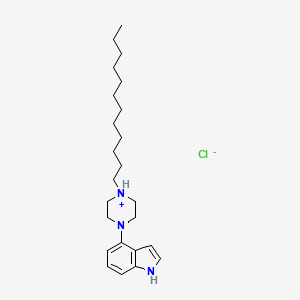

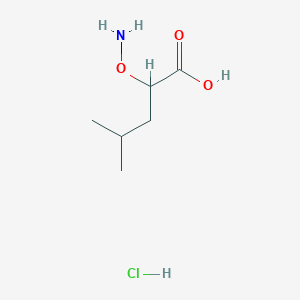

The compound belongs to a class of chemicals known for their complex molecular structures, which include various functional groups such as benzo[d][1,3]dioxole, pyrazolo[3,4-d]pyridazine, and acetamide moieties. These types of compounds are of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

Compounds with similar structures, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been synthesized through complex multi-step processes involving the coupling of various precursor molecules. These syntheses often involve the formation of key intermediates followed by reactions such as nucleophilic substitution, condensation, and cyclization (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups has been elucidated using techniques such as X-ray crystallography, revealing detailed geometries, bond lengths, and angles. These analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity and interactions (Ahmad et al., 2012).

科学研究应用

Radioligand for Human A2B Adenosine Receptors

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, as MRE 2029-F20, is used as a selective antagonist ligand of A2B adenosine receptors. It shows a high affinity for human A2B receptors, making it a useful tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Synthesis of Various Heterocycles for Insecticidal Applications

This compound serves as a precursor in synthesizing a range of heterocycles, including pyrrole, pyridine, coumarin, and others, with potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for antibacterial activity, contributing to the development of new antimicrobial agents (Gullapelli, Thupurani & Brahmeshwari, 2014).

Role in Synthesizing Chemical and Pharmacological Agents

Its derivatives have been used in synthesizing various chemical and pharmacological agents, expected to possess significant activities (Al-Afaleq & Abubshait, 2001).

Development of Antimicrobial and Antioxidant Agents

Synthesis of benzodiazepines bearing benzimidazole and indole moieties, derived from this compound, show potent antimicrobial activity and good antioxidant properties (Naraboli & Biradar, 2017).

Antibacterial Agents Synthesis

The compound is utilized in synthesizing various acetamide derivatives as antibacterial agents, demonstrating its versatility in developing new antimicrobial solutions (Ramalingam, Ramesh & Sreenivasulu, 2019).

Use in Preparing Antioxidants for Base Oil

It has been used in the preparation of some benzimidazole derivatives studied as antioxidants for base stock, indicating its potential in industrial applications (Basta et al., 2017).

ACAT-1 Inhibitor Development

This compound's derivative has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, demonstrating its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-3-6-17(7-4-14)28-22-18(11-25-28)15(2)26-27-23(22)32-12-21(29)24-10-16-5-8-19-20(9-16)31-13-30-19/h3-9,11H,10,12-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYQAGJPRIEOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)